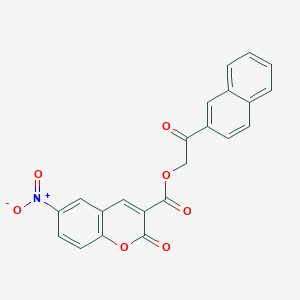
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic chromene compound with a wide range of applications in scientific research. This compound is a versatile molecule that can be used to study a variety of biological processes.
Applications De Recherche Scientifique
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications. It has been used to study a variety of biological processes, including DNA damage, cell cycle progression, and apoptosis. It has also been used to study the effects of drugs on the body and to develop new drugs for the treatment of diseases.
Mécanisme D'action
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate works by targeting specific proteins or enzymes in the body. It works by binding to the target protein or enzyme, which then triggers a series of biochemical reactions that lead to the desired effect. For example, when used to study DNA damage, the compound binds to the DNA-damaging enzyme and triggers a cascade of reactions that ultimately lead to DNA repair.
Biochemical and Physiological Effects
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has been found to have a variety of biochemical and physiological effects. In studies of cell cycle progression, it has been found to inhibit cell growth and induce apoptosis. It has also been found to have anti-inflammatory and antioxidant effects. In addition, it has been found to have an effect on the expression of certain genes and proteins, which can lead to changes in the body's response to drugs and other stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to study a wide range of biological processes. However, it also has some limitations. It is not very stable and can break down over time, which can limit its usefulness in long-term experiments. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research include further studies of its biochemical and physiological effects, as well as its potential for use in drug development. Additionally, further studies can be done to explore its potential for use in cancer treatments, as well as its ability to target specific proteins and enzymes in the body. Finally, further research can be done to explore its potential for use in other areas of scientific research, such as the study of genetic mutations and the development of new drugs.
Méthodes De Synthèse
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is synthesized from a variety of starting materials, including naphthalene, nitrobenzene, and chromene. The synthesis begins with the reaction of naphthalene and nitrobenzene to form a nitronaphthalene intermediate. This intermediate is then reacted with chromene to form the desired product. The reaction is typically carried out in a solution of methanol and an acid catalyst, such as sulfuric acid.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO7/c24-19(15-6-5-13-3-1-2-4-14(13)9-15)12-29-21(25)18-11-16-10-17(23(27)28)7-8-20(16)30-22(18)26/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMQAQUVXVGKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-2-oxoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-hydroxy-2-(thiophen-2-yl)ethyl]piperazin-1-yl}-2-phenoxyethan-1-one hydrochloride](/img/structure/B6502065.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B6502073.png)
![1-[(2-chlorophenyl)methyl]-3'-(3-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B6502078.png)
![1-[(3-chlorophenyl)methyl]-3'-(3,4-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B6502084.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}propan-1-one](/img/structure/B6502091.png)
![N-(2-ethoxyphenyl)-2-{4-oxo-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}acetamide](/img/structure/B6502102.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6502113.png)
![2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol](/img/structure/B6502117.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B6502120.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)
![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)
![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502156.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)